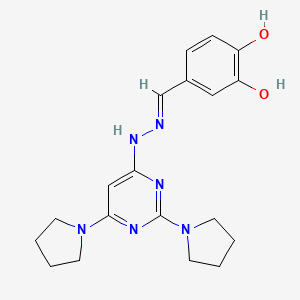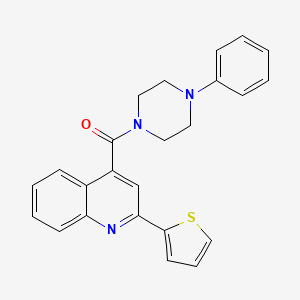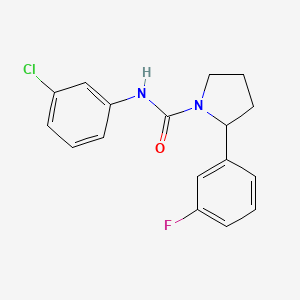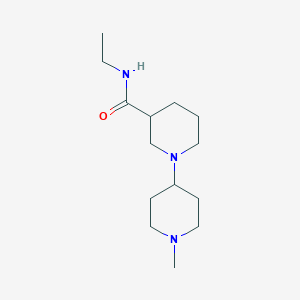![molecular formula C19H19ClN2O7 B6096808 3-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID](/img/structure/B6096808.png)
3-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formylation: The formylation of the nitro-substituted aromatic amine to introduce the formamido group.
Coupling Reaction: The coupling of the formamido-substituted aromatic compound with 4-ethoxy-3-methoxyphenylpropanoic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The formamido group can be hydrolyzed to form the corresponding amine and formic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 3-[(4-AMINO-3-NITROPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-[(4-CHLORO-3-NITROPHENYL)AMINO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID and formic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, 3-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Wirkmechanismus
The mechanism of action of 3-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro and formamido groups could play a role in binding to molecular targets, while the aromatic rings may facilitate interactions through π-π stacking or hydrophobic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(4-CHLORO-3-NITROPHENYL)AMINO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID
- 3-[(4-AMINO-3-NITROPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID
- 3-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-(4-METHOXY-3-ETHOXYPHENYL)PROPANOIC ACID
Uniqueness
The uniqueness of 3-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID lies in its specific combination of functional groups and structural features. The presence of both nitro and formamido groups on the aromatic ring, along with the ethoxy and methoxy substituents, provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds.
Eigenschaften
IUPAC Name |
3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O7/c1-3-29-16-7-5-11(9-17(16)28-2)14(10-18(23)24)21-19(25)12-4-6-13(20)15(8-12)22(26)27/h4-9,14H,3,10H2,1-2H3,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCONJXCBMDNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B6096739.png)
![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6096749.png)
![1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B6096755.png)

![2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B6096759.png)
![7-(4-fluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6096760.png)
![N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide](/img/structure/B6096766.png)

![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6096775.png)
![2-[(4-AMINO-6-HYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE](/img/structure/B6096784.png)


![3-chloro-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B6096819.png)
![ethyl {3,5-dimethyl-4-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6096824.png)
